N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a methoxybenzyl group, and a methylbenzylthio group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a methoxybenzyl halide reacts with a nucleophile.
Attachment of Methylbenzylthio Group: The methylbenzylthio group is attached through a thiolation reaction, where a methylbenzyl halide reacts with a thiol or thiolate anion.
Final Coupling: The final step involves coupling the synthesized thiazole derivative with the methoxybenzyl and methylbenzylthio groups under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiazole derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-(2-methoxybenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- N-(2-methoxybenzyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the methylbenzylthio group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJGEXRQMGYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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